RNase A End-Product Inhibition: 3'-CMP vs 2'-CMP Binding Affinity
3'-CMP acts as an end-product competitive inhibitor of RNase A during the hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP). In direct ITC measurements, 3'-CMP exhibited an end-product inhibition constant (Kp) of 53.2 µM [1]. In contrast, the competitive inhibitor 2'-CMP binds RNase A with a dissociation constant (Kd) of 13.9 µM under comparable conditions [2]. Although 2'-CMP binds more tightly, only 3'-CMP accumulates as the natural hydrolysis product, making it the relevant inhibitor for end-product feedback studies.
| Evidence Dimension | RNase A inhibition constant |
|---|---|
| Target Compound Data | Kp = 53.2 µM |
| Comparator Or Baseline | 2'-CMP: Kd = 13.9 µM |
| Quantified Difference | 2'-CMP binds ~3.8-fold tighter |
| Conditions | ITC; 50 mM Na⁺ acetate buffer, pH 5.5, 37 °C for 3'-CMP; multi-ion buffer, 37 °C for 2'-CMP |
Why This Matters
Selecting 3'-CMP over 2'-CMP is essential for experiments modeling end-product feedback inhibition of RNase A, as 3'-CMP is the physiologically relevant species.
- [1] Spencer, S. D., & Raffa, R. B. (2004). Isothermal titration calorimetric study of RNase-A kinetics (cCMP → 3'-CMP) involving end-product inhibition. Pharmaceutical Research, 21(9), 1642–1647. View Source
- [2] Raffa, R. B., et al. (2002). Toward RNase inhibitors: thermodynamics of 2'-CMP/RNase-A binding in multi-ion buffer. Biochemical Pharmacology, 63(11), 1937–1939. View Source
